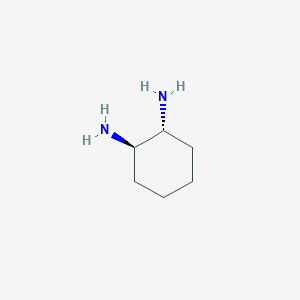

trans-1,2-Cyclohexanediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883654 | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20439-47-8, 1121-22-8 | |

| Record name | (-)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diaminocyclohexane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-1,2-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,R)-(-)-1,2-Cyclohexanediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R,R)-(-)-1,2-Cyclohexanediamine, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid cyclohexane (B81311) backbone and strategically positioned amine groups make it an exceptional chiral auxiliary and ligand for a multitude of stereoselective transformations. This technical guide provides an in-depth overview of its core physical properties, experimental protocols for their determination, and its application in asymmetric catalysis.

Core Physical and Chemical Properties

(R,R)-(-)-1,2-Cyclohexanediamine is typically a colorless to pale yellow crystalline solid with a characteristic amine odor.[1] It is hygroscopic and air-sensitive, necessitating storage under an inert atmosphere.[1][2][3] The compound is soluble in water and polar organic solvents like methanol (B129727) and ethanol.[1][4]

Below is a summary of its key physical properties compiled from various sources.

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₄N₂ | |

| Molecular Weight | 114.19 g/mol | |

| Melting Point | 38-45 °C | |

| Boiling Point | 193-208 °C | at 760 mmHg |

| 78-88 °C | at 13-23 mmHg | |

| Density | 0.931-0.98 g/cm³ | at 25 °C |

| Specific Rotation ([α]²⁰/D) | -24.5° to -26° | c = 5 in 1 M HCl |

Note: The reported values may exhibit slight variations between different suppliers and batches.

Experimental Protocols

Determination of Specific Rotation

The specific rotation is a fundamental physical property for characterizing chiral compounds. It is determined by measuring the rotation of plane-polarized light as it passes through a solution of the substance.

Instrumentation:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (typically 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a sample of (R,R)-(-)-1,2-Cyclohexanediamine and dissolve it in a suitable solvent (e.g., 1 M HCl) in a volumetric flask to a known concentration (e.g., 5 g/100 mL).[2][5][6][7]

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).[8]

-

Calculation: The specific rotation ([α]) is calculated using the following formula:[8][9]

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[8]

-

Application in Asymmetric Catalysis: A Workflow Overview

(R,R)-(-)-1,2-Cyclohexanediamine is most frequently employed as a chiral ligand in transition metal-catalyzed asymmetric reactions. The diamine coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Caption: Workflow for Asymmetric Catalysis using a Chiral Ligand.

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, typical spectroscopic data for (R,R)-(-)-1,2-Cyclohexanediamine would include:

-

¹H NMR: Resonances corresponding to the protons on the cyclohexane ring and the amine groups.

-

¹³C NMR: Signals for the carbon atoms of the cyclohexane backbone.

-

FT-IR: Characteristic peaks for N-H and C-H stretching and bending vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

This information is crucial for confirming the identity and purity of the compound in research and development settings.

References

- 1. nbinno.com [nbinno.com]

- 2. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

- 3. (1R,2R)-(-)-1,2-Cyclohexanediamine | 20439-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. (1R,2R)-(-)-1,2-Diaminocyclohexane, 99% | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. Solved Table 2 trans-1,2-diaminocyclohexane The specific | Chegg.com [chegg.com]

- 7. 20439-47-8 CAS MSDS ((1R,2R)-(-)-1,2-Diaminocyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

(S,S)-(+)-1,2-Cyclohexanediamine: A Technical Guide for Researchers

CAS Number: 21436-03-3

This technical guide provides an in-depth overview of (S,S)-(+)-1,2-Cyclohexanediamine, a cornerstone chiral building block in modern chemistry. It is intended for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document details the compound's properties, synthesis, and key applications, with a focus on experimental protocols and the visualization of related chemical processes.

Compound Identification and Properties

(S,S)-(+)-1,2-Cyclohexanediamine, also known as (1S,2S)-(+)-1,2-Diaminocyclohexane, is a C2-symmetric chiral diamine. Its rigid cyclohexane (B81311) backbone and stereochemically defined amino groups make it an invaluable component in the synthesis of chiral ligands and catalysts.

Table 1: Physicochemical Properties of (S,S)-(+)-1,2-Cyclohexanediamine

| Property | Value | Source(s) |

| CAS Number | 21436-03-3 | [1][2][3] |

| Molecular Formula | C₆H₁₄N₂ | [1][4][5] |

| Molecular Weight | 114.19 g/mol | [1][4][5] |

| Appearance | White to yellow solid | |

| Melting Point | 40-43 °C | |

| Boiling Point | 104-110 °C at 40 mmHg | |

| Optical Activity | [α]₂₀/D +25° (c = 5 in 1 M HCl) | |

| Optical Purity (ee) | ≥98% | [6] |

| Density | 0.951 g/cm³ (for trans-isomer) | [7] |

| Flash Point | 70 °C (closed cup) | |

| Topological Polar Surface Area | 52 Ų | [1][5] |

| InChI Key | SSJXIUAHEKJCMH-WDSKDSINSA-N | [7] |

| SMILES | N[C@H]1CCCC[C@@H]1N | [7] |

Table 2: Safety Information

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |

Source:[5]

Synthesis and Chiral Resolution

The commercially available form of 1,2-cyclohexanediamine (B1199290) is typically a mixture of cis and trans stereoisomers produced via the hydrogenation of o-phenylenediamine.[7] The trans-racemate can be efficiently separated from the cis-isomer and then resolved to yield the enantiomerically pure (S,S)-(+)- and (R,R)-(-)- forms.

Experimental Protocol: Resolution of (±)-trans-1,2-Cyclohexanediamine

The most common method for resolving the racemic trans-diamine is through diastereomeric salt formation using an enantiopure chiral acid, such as L-(+)-tartaric acid.[7][8][9] The (R,R)-enantiomer preferentially crystallizes as the mono-tartrate salt, leaving the (S,S)-enantiomer in the mother liquor.

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Salt Formation: In a beaker, dissolve L-(+)-tartaric acid (0.5 mol) in deionized water. To this stirring solution, carefully add racemic trans-1,2-diaminocyclohexane (1 mol). The addition is exothermic.[6]

-

Crystallization: Add glacial acetic acid (approx. 50 mL for every 0.5 mol of tartaric acid) to the solution.[6] The solution will become cloudy, and a precipitate of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate will begin to form. Allow the mixture to stir and cool to facilitate complete crystallization.

-

Isolation of (R,R)-salt: Filter the crystalline precipitate and wash with cold methanol to remove impurities. The solid is the diastereomeric salt of the (R,R)-enantiomer.

-

Isolation of (S,S)-enantiomer from Filtrate: The aqueous filtrate is enriched with the (S,S)-enantiomer.[6] To this filtrate, add a strong base (e.g., concentrated NaOH solution) until the pH is highly alkaline (pH > 12) to deprotonate the diamine.

-

Extraction: Extract the free (S,S)-diamine from the aqueous solution using an organic solvent like dichloromethane.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude (S,S)-(+)-1,2-cyclohexanediamine. Further purification can be achieved by distillation or recrystallization.

-

Optical Purity Determination: The enantiomeric excess (ee) of the final product should be determined using a suitable analytical method, such as chiral gas chromatography (GLC) after derivatization.

A similar resolution can be achieved using unnatural D-(-)-tartaric acid, which results in the direct crystallization of the (S,S)-diamine tartrate salt.[10]

Applications in Asymmetric Synthesis and Drug Development

(S,S)-(+)-1,2-Cyclohexanediamine is a privileged chiral scaffold. Its C2-symmetry and the presence of two primary amine groups allow for the straightforward synthesis of a vast array of chiral ligands, catalysts, and auxiliaries.

Chiral Ligands for Asymmetric Catalysis

The diamine is a precursor to highly effective ligands for metal-catalyzed asymmetric reactions, including Schiff base (e.g., Salen-type) ligands and N-heterocyclic carbene (NHC) ligands.

-

Jacobsen's Catalyst: While the renowned Jacobsen epoxidation catalyst is derived from the (R,R)-enantiomer, analogous Salen-type ligands synthesized from the (S,S)-diamine are used to catalyze the epoxidation of unfunctionalized olefins to yield the opposite epoxide enantiomers.[7]

-

NHC Ligands: Chiral bis(NHC) ligands derived from (S,S)-1,2-cyclohexanediamine are effective in copper-catalyzed asymmetric conjugate addition reactions of dialkylzinc reagents to cyclic and acyclic enones, affording products with high enantioselectivity.[3]

The general workflow for synthesizing a chiral ligand and its use in catalysis is a foundational process in asymmetric synthesis.

References

- 1. cyclohexane, trans-1,2-diamino- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (1S,2S)-(+)-1,2-Diaminocyclohexane (CAS 21436-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine - Google Patents [patents.google.com]

Synthesis of trans-1,2-Cyclohexanediamine from o-Phenylenediamine: A Technical Guide

Introduction

trans-1,2-Cyclohexanediamine is a crucial chiral building block in organic synthesis, particularly in the development of C₂-symmetric ligands for asymmetric catalysis.[1] A primary industrial and laboratory-scale synthesis route to obtain 1,2-cyclohexanediamine (B1199290) is the catalytic hydrogenation of o-phenylenediamine (B120857). This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring. However, this hydrogenation typically results in a stereoisomeric mixture of cis- and this compound, necessitating a subsequent separation step to isolate the desired trans isomer.[1][2] This guide provides an in-depth overview of the synthesis, including detailed experimental protocols, quantitative data from key studies, and methods for isomer separation.

Core Synthesis Pathway: Catalytic Hydrogenation

The fundamental transformation is the reduction of the aromatic ring of o-phenylenediamine using hydrogen gas in the presence of a metal catalyst. Ruthenium-based catalysts, particularly ruthenium on activated carbon (Ru/AC), have demonstrated high efficacy for this reaction.[3]

Figure 1: Catalytic hydrogenation of o-phenylenediamine.

Experimental Protocols

1. Hydrogenation of o-Phenylenediamine using Ru/AC Catalyst

This protocol is based on a study demonstrating high conversion and yield.[3]

-

Catalyst Preparation: 5% (w) Ru/AC catalysts are prepared by impregnation methods.

-

Reaction Setup: A high-pressure autoclave reactor is charged with the following:

-

o-Phenylenediamine (o-PDA)

-

5%(w) Ru/AC catalyst

-

Isopropanol (solvent)

-

Sodium nitrite (B80452) (NaNO₂) (promoter)

-

Water

-

-

Reaction Conditions:

-

The reactor is sealed and purged with nitrogen, followed by hydrogen.

-

The mixture is heated to the reaction temperature (e.g., 170°C).

-

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 8.0 MPa).

-

The reaction is allowed to proceed with vigorous stirring for a specified duration.

-

-

Work-up and Product Isolation:

-

After the reaction, the reactor is cooled, and the excess hydrogen is vented.

-

The reaction mixture is filtered to recover the catalyst. The catalyst can be washed, dried, reduced, and reused.[3]

-

The filtrate, containing the product mixture, is then subjected to purification and isomer separation.

-

2. Separation of this compound from the Isomeric Mixture

This procedure leverages the differential solubility of the sulfate (B86663) salts of the cis and trans isomers.[2]

-

Salt Formation:

-

The crude mixture of cis- and this compound is dissolved in an aqueous solution.

-

An aqueous solution of sulfuric acid is slowly added with continuous stirring until the pH of the solution is 3.0 or lower. This ensures complete neutralization.

-

-

Precipitation and Isolation:

-

The reaction mixture is cooled to a temperature no higher than 30°C. The sulfate salt of the trans isomer is less soluble and precipitates out of the solution.

-

The precipitated trans-1,2-diaminocyclohexane sulfate is recovered by filtration.

-

The precipitate is washed with water, and preferably with boiling water, before drying.

-

-

Liberation of the Free Amine:

-

The purified sulfate salt is treated with at least a molar equivalent of an alkali hydroxide (B78521) solution (e.g., sodium hydroxide, potassium hydroxide).

-

The addition of the alkali hydroxide should be controlled to prevent a significant rise in temperature.

-

This neutralization reaction liberates the substantially pure this compound, which can then be extracted or distilled.

-

Quantitative Data Summary

The following table summarizes the quantitative data from a representative study on the hydrogenation of o-phenylenediamine.

| Parameter | Value | Reference |

| Catalyst | 5%(w) Ru/AC | [3] |

| Substrate | 16.0 g o-Phenylenediamine | [3] |

| Solvent | 75 mL Isopropanol | [3] |

| Additives | 0.50 g NaNO₂, 4.0 mL Water | [3] |

| Temperature | 170°C | [3] |

| Pressure | 8.0 MPa | [3] |

| o-PDA Conversion | 99.5% | [3] |

| 1,2-DACH Yield | 86.3% | [3] |

| Catalyst Reusability | After 5 uses, o-PDA conversion was 85.7% | [3] |

Overall Experimental Workflow

The entire process, from starting material to the purified final product, involves a hydrogenation step followed by a selective precipitation and recovery sequence.

References

A Technical Guide to Enantiopure trans-1,2-Cyclohexanediamine: Commercial Availability and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Enantiopure trans-1,2-cyclohexanediamine, a chiral C2-symmetric diamine, stands as a cornerstone in modern asymmetric synthesis and drug development. Its rigid cyclohexane (B81311) backbone and strategically positioned amino groups make it an invaluable chiral auxiliary and ligand precursor for a multitude of stereoselective transformations. This technical guide provides an in-depth overview of its commercial availability, key experimental protocols for its resolution, and its critical applications in catalysis and pharmaceutical sciences.

Commercial Availability

Enantiopure this compound is readily available in both its (1R,2R)-(-) and (1S,2S)-(+) forms from various chemical suppliers. The compound is typically offered in high purity, often exceeding 98%, suitable for sensitive catalytic applications. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | ≥98% (GC) | 1 g, 5 g, 25 g |

| (1S,2S)-(+)-1,2-Diaminocyclohexane | 21436-03-3 | 98% | 1 g, 5 g | |

| Chem-Impex | (1R,2R)-(-)-1,2-Cyclohexanediamine | 20439-47-8 | ≥98% (GC) | - |

| (1S,2S)-(+)-1,2-Cyclohexanediamine | 21436-03-3 | ≥98% (GC) | - | |

| TCI America | (1S,2S)-(+)-1,2-Cyclohexanediamine | 21436-03-3 | >98.0% | 1 g, 5 g, 25 g |

| Fisher Scientific | (1R,2R)-(-)-1,2-Diaminocyclohexane, 98% | 20439-47-8 | 98% | - |

| (1S,2S)-(+)-1,2-Cyclohexanediamine 98.0+% | 21436-03-3 | 98.0+% | - | |

| Apollo Scientific | (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | - | 1 g, 5 g, 25 g |

| Strem | (1S,2S)-(+)-1,2-Diaminocyclohexane, 99% | 21436-03-3 | 99% | - |

Experimental Protocols

The racemic mixture of this compound is produced through the hydrogenation of o-phenylenediamine.[1] The enantiomers are then separated using a classical resolution method with an enantiomerically pure resolving agent, most commonly tartaric acid.[1]

Protocol: Resolution of Racemic this compound

This protocol outlines the diastereomeric salt crystallization method using L-(+)-tartaric acid to resolve racemic this compound.

Materials:

-

Racemic this compound

-

L-(+)-tartaric acid

-

Distilled water

-

Glacial acetic acid

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Dissolution of Tartaric Acid: In a beaker equipped with a stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 ml) with stirring at room temperature until a clear solution is obtained.[2]

-

Addition of Racemic Diamine: To the tartaric acid solution, add the racemic mixture of this compound (1.94 mol) at a rate that allows the reaction temperature to rise to approximately 70°C.[2]

-

Addition of Acetic Acid: Subsequently, add glacial acetic acid (1.75 mol) to the resulting solution, controlling the addition rate to bring the temperature to around 90°C.[2]

-

Crystallization: Cool the mixture to 5°C or below in an ice bath for 2 hours to induce precipitation of the diastereomeric salt.[2]

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with cold (5°C) water (100 ml) followed by several rinses with methanol (5 x 100 ml).[2] This solid is the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.[2]

-

Liberation of the Free Diamine: Suspend the collected tartrate salt in water and add a concentrated NaOH solution until the pH is strongly basic. This will decompose the salt and liberate the free diamine.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ether.

-

Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R,R)-1,2-cyclohexanediamine.

-

Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved diamine should be determined using techniques such as chiral HPLC or by NMR spectroscopy after derivatization with a chiral solvating agent.[3][4]

Core Applications & Workflows

The primary utility of enantiopure this compound lies in its role as a precursor to C2-symmetric ligands for asymmetric catalysis.[1] These ligands are instrumental in numerous stereoselective reactions, including epoxidations, dihydroxylations, and allylic alkylations.

Application Workflow: Asymmetric Epoxidation using a Salen-type Ligand

A prominent application is in the Jacobsen epoxidation, which utilizes a manganese-salen complex derived from this compound to achieve highly enantioselective epoxidation of unfunctionalized olefins.

Caption: Workflow for Asymmetric Epoxidation.

Logical Relationship: Applications of Enantiomers

The specific enantiomer of this compound used dictates the chirality of the final product. This is a fundamental principle in asymmetric synthesis.

Caption: Enantiomer-Product Relationship.

Significance in Drug Development

The utility of enantiopure this compound extends significantly into the pharmaceutical industry. A prime example is its role as a key component of Oxaliplatin, a platinum-based anticancer drug.[1] The (1R,2R)-diaminocyclohexane ligand in Oxaliplatin is crucial for its therapeutic activity and distinguishes it from other platinum-based drugs like cisplatin (B142131) and carboplatin. The steric hindrance provided by the cyclohexane backbone influences the drug's interaction with DNA, leading to a different spectrum of activity and overcoming certain types of drug resistance. This underscores the importance of enantiopure building blocks in designing effective and safe medications.[5]

References

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 1,2-Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclohexanediamine (B1199290) (DACH) is a crucial building block in the fields of asymmetric catalysis and pharmaceutical development. Its rigid cyclohexane (B81311) backbone and chiral nature, arising from its stereoisomers, make it an invaluable scaffold for the synthesis of chiral ligands and pharmacologically active molecules. This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of 1,2-cyclohexanediamine, with a focus on the trans-isomer and its enantiomers. Detailed experimental protocols for the synthesis and resolution of these isomers are presented, along with a summary of their key physical properties. Furthermore, this guide explores the application of trans-1,2-cyclohexanediamine in asymmetric catalysis, exemplified by the well-established Jacobsen-Katsuki epoxidation, for which a detailed catalytic cycle is visualized.

Introduction to the Stereoisomers of 1,2-Cyclohexanediamine

1,2-Cyclohexanediamine can exist as three distinct stereoisomers: a meso compound with cis stereochemistry, and a pair of enantiomers with trans stereochemistry.

-

cis-1,2-Cyclohexanediamine: This isomer is an achiral meso compound due to an internal plane of symmetry. The two amino groups are on the same side of the cyclohexane ring.

-

This compound: This isomer lacks an internal plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, the (1R,2R)- and (1S,2S)-enantiomers. In these enantiomers, the two amino groups are on opposite sides of the cyclohexane ring.

The racemic mixture of the trans-isomers, denoted as (±)-trans-1,2-cyclohexanediamine, is a common starting material in many synthetic applications. The separation of these enantiomers is a critical step for their use in stereoselective synthesis.

Physical and Chemical Properties

The distinct spatial arrangement of the amino groups in the cis- and trans-isomers, as well as between the trans-enantiomers, leads to differences in their physical and chemical properties. A summary of these properties is presented in the table below.

| Property | cis-1,2-Cyclohexanediamine | (±)-trans-1,2-Cyclohexanediamine | (1R,2R)-(-)-1,2-Cyclohexanediamine | (1S,2S)-(+)-1,2-Cyclohexanediamine |

| CAS Number | 1436-59-5[1] | 1121-22-8[2] | 20439-47-8[3][4] | 21436-03-3[5] |

| Molecular Formula | C₆H₁₄N₂[1][6] | C₆H₁₄N₂[2] | C₆H₁₄N₂[3] | C₆H₁₄N₂[5] |

| Molecular Weight | 114.19 g/mol [1][6] | 114.19 g/mol [2] | 114.19 g/mol [3] | 114.19 g/mol [5] |

| Appearance | Colorless to light yellow liquid or solid[1] | Colorless liquid[2] | White or colorless to light yellow powder or lump[3] | White to light yellow crystal powder[7] |

| Melting Point | 8°C[6] | 14-15°C[2][4] | 43°C[3] | 40-43°C[5][7] |

| Boiling Point | 92-93°C at 18 mmHg[8] | 79-81°C at 15 mmHg[2] | 193°C[3] | 104-110°C at 40 mmHg[5][7] |

| Density | 0.952 g/mL at 25°C[8] | 0.951 g/mL at 25°C[2] | 0.98 g/cm³ at 25°C[9] | N/A |

| Specific Rotation [α]²⁰/D | N/A (achiral) | N/A (racemic) | -25° to -26° (c=5 in 1 M HCl)[3] | +25° (c=5 in 1 M HCl)[5][10] |

| Solubility | Soluble in water and polar organic solvents[1] | Miscible with water and polar organic solvents[9] | Very soluble in water[4] | N/A |

Experimental Protocols

Synthesis of a Mixture of cis- and this compound

A common method for the synthesis of a mixture of 1,2-cyclohexanediamine isomers is the hydrogenation of o-phenylenediamine (B120857).[2]

Protocol:

-

In a high-pressure autoclave, dissolve o-phenylenediamine in a suitable solvent, such as ethanol.

-

Add a hydrogenation catalyst, typically a rhodium or ruthenium-based catalyst (e.g., Rh/C or Ru/C).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 80-120°C) and stir vigorously for several hours until the reaction is complete, as monitored by techniques like GC or TLC.

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude mixture of cis- and this compound. This mixture can then be used for the separation of the isomers.

Resolution of (±)-trans-1,2-Cyclohexanediamine using L-(+)-Tartaric Acid

The most common and effective method for resolving the racemic trans-isomer is through fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid.[11][12][13]

Protocol:

-

Preparation of the Diastereomeric Salt:

-

In a flask, dissolve L-(+)-tartaric acid (0.5 equivalents with respect to the racemic diamine) in deionized water with gentle heating.[11][12]

-

Slowly add the racemic mixture of (±)-trans-1,2-cyclohexanediamine to the warm tartaric acid solution.[11][12] The addition should be controlled to maintain a temperature around 70°C.[12]

-

To the resulting solution, add glacial acetic acid.[12][13] A white precipitate of the (1R,2R)-diammonium mono-(+)-tartrate salt should form.[12][13]

-

Stir the slurry vigorously as it cools to room temperature.[13]

-

-

Isolation of the Diastereomeric Salt:

-

Cool the mixture in an ice bath to maximize crystallization.[11][13]

-

Wash the filter cake with a small amount of ice-cold water and then with cold methanol.[11][13]

-

Dry the collected crystals. At this stage, the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt is obtained with high diastereomeric excess.[14]

-

-

Liberation of the Free Enantiomer:

-

Suspend the isolated diastereomeric salt in water.[11]

-

Add a concentrated aqueous solution of a strong base, such as sodium hydroxide, until the solution is strongly alkaline.[11] This will liberate the free (1R,2R)-(-)-1,2-cyclohexanediamine.

-

Extract the aqueous solution multiple times with an organic solvent like diethyl ether or dichloromethane.[11]

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-(-)-1,2-cyclohexanediamine.

-

The (1S,2S)-(+)-enantiomer can be recovered from the mother liquor by a similar process of basification, extraction, and purification, or by using D-(-)-tartaric acid as the resolving agent.

Application in Asymmetric Catalysis: The Jacobsen-Katsuki Epoxidation

The enantiomers of this compound are extensively used as chiral backbones for the synthesis of "salen" ligands. These manganese-salen complexes, known as Jacobsen's catalysts, are highly effective for the enantioselective epoxidation of unfunctionalized alkenes.[15][16][17]

The general catalytic cycle for the Jacobsen-Katsuki epoxidation is depicted below.

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

The experimental workflow for a typical Jacobsen epoxidation is outlined below.

Caption: Experimental workflow for Jacobsen-Katsuki epoxidation.

Conclusion

The stereoisomers of 1,2-cyclohexanediamine, particularly the enantiomers of the trans-isomer, are indispensable tools in modern organic chemistry. Their unique structural and chiral properties have led to their widespread use in the synthesis of complex molecules with high stereocontrol. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the effective utilization of these versatile chiral building blocks.

References

- 1. CAS 1436-59-5: cis-1,2-Cyclohexanediamine | CymitQuimica [cymitquimica.com]

- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (1R,2R)-(-)-1,2-Diaminocyclohexane(20439-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. (1S,2S)-(+)-1,2-ジアミノシクロヘキサン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,2-Cyclohexanediamine | CAS#:1436-59-5 | Chemsrc [chemsrc.com]

- 7. (1S,2S)-(+)-1,2-Diaminocyclohexane | 21436-03-3 [chemicalbook.com]

- 8. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. (1S,2S)-(+)-1,2-Diaminocyclohexane 98 21436-03-3 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. chemrj.org [chemrj.org]

- 13. researchgate.net [researchgate.net]

- 14. datapdf.com [datapdf.com]

- 15. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 16. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 17. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

Core Principles of Chiral Ligands: A Technical Guide Using trans-1,2-Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles of chiral ligands, using trans-1,2-cyclohexanediamine (DACH) as a prime exemplar. DACH is a cornerstone in asymmetric synthesis due to its rigid, C₂-symmetric scaffold, which is instrumental in the creation of highly effective chiral catalysts. We will delve into the synthesis, resolution, and application of DACH in seminal catalytic systems, providing detailed experimental protocols and quantitative performance data.

Introduction to Chirality and its Imperative Role in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical chemistry.[1] Biological systems, such as enzymes and receptors, are inherently chiral, leading to often significant differences in the pharmacological activity of a drug's enantiomers.[1][2][3] One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects.[2][3] This underscores the critical importance of developing single-enantiomer drugs.[2][4] Regulatory bodies, like the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to study the effects of individual enantiomers of chiral drugs.[2][4] Consequently, the synthesis of enantiomerically pure compounds is a paramount challenge in modern drug discovery and development.[3][5]

Chiral ligands are essential tools in asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency and selectivity. trans-1,2-Diaminocyclohexane is a privileged chiral scaffold for the synthesis of such ligands.[6][7][8]

This compound (DACH): A Privileged Chiral Scaffold

trans-1,2-Diaminocyclohexane (DACH) is an organic compound with the formula C₆H₁₀(NH₂)₂.[6] It is a C₂-symmetric diamine that serves as a versatile building block for a wide array of chiral ligands used in asymmetric catalysis.[6][7][8] The racemic trans isomer can be efficiently separated into its (1R,2R) and (1S,2S) enantiomers, which are then used to construct catalysts for various asymmetric transformations.[6]

The synthesis of racemic trans-1,2-diaminocyclohexane can be achieved through the hydrogenation of o-phenylenediamine.[6] However, for applications in asymmetric synthesis, the resolution of the racemic mixture into its constituent enantiomers is the most critical step.

Chiral Resolution of Racemic this compound

The most common and effective method for resolving racemic trans-1,2-diaminocyclohexane is through diastereomeric salt formation using an enantiomerically pure resolving agent.[9] L-(+)-tartaric acid is widely employed for this purpose.[6][9][10][11] The principle behind this technique is the reaction of the racemic diamine with a single enantiomer of the chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9][10]

The following diagram illustrates the logical workflow of the resolution process.

Caption: Workflow for the chiral resolution of trans-1,2-diaminocyclohexane.

Experimental Protocol: Resolution of (±)-trans-1,2-Cyclohexanediamine with L-(+)-Tartaric Acid

This protocol is a generalized procedure based on established literature.[9][11][12]

Materials:

-

(±)-trans-1,2-Cyclohexanediamine

-

L-(+)-Tartaric acid

-

Distilled water

-

Glacial acetic acid

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)

-

Diethyl ether or Dichloromethane

Procedure:

-

Salt Formation:

-

In a round-bottom flask, dissolve L-(+)-tartaric acid (1 equivalent) in distilled water with stirring.

-

Slowly add the racemic this compound (2 equivalents) to the tartaric acid solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a specific temperature (e.g., 70°C).[11][12]

-

Add glacial acetic acid to the solution, again controlling the temperature.[11][12] A white precipitate of the diastereomeric salt should form.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Liberation of the Free Diamine:

-

Extraction and Purification:

-

Extract the liberated (1R,2R)-cyclohexanediamine with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine.[9]

-

The (1S,2S)-enantiomer can be recovered from the filtrate from step 2 by a similar basification and extraction procedure.

| Parameter | Value | Reference |

| Yield of (R,R)-salt | ~90-99% | [11][12] |

| Enantiomeric Excess (ee) of (R,R)-salt | ≥99% | [12] |

| Optical Purity of recovered (-)-DACH | 92.6% - 97.0% | [13] |

Applications of DACH in Asymmetric Catalysis

Enantiomerically pure DACH is a precursor to a variety of highly effective chiral ligands.[6][14] These ligands coordinate with metal centers to create catalysts that can induce high levels of stereoselectivity in a wide range of chemical transformations.

Jacobsen's Catalyst for Asymmetric Epoxidation

One of the most prominent applications of DACH is in the synthesis of Jacobsen's catalyst, a manganese-salen complex.[15][16] This catalyst is renowned for its ability to perform enantioselective epoxidation of unfunctionalized alkenes, particularly cis-alkenes.[15][16]

The chiral environment created by the DACH-derived salen ligand dictates the facial selectivity of the oxygen transfer to the alkene, resulting in the formation of a chiral epoxide with high enantiomeric excess.[16] The bulky tert-butyl groups on the salicylaldehyde (B1680747) component of the ligand further enhance this stereocontrol.[15][16]

Caption: Synthesis workflow for Jacobsen's Catalyst.

The catalytic cycle of Jacobsen's epoxidation is generally believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[16]

| Substrate | Product | Enantiomeric Excess (ee) | Catalyst |

| cis-alkenes | Chiral epoxides | Often >90% | Jacobsen's Catalyst |

Noyori's Catalysts for Asymmetric Hydrogenation

DACH and its derivatives are also crucial components in certain types of Noyori's catalysts for asymmetric hydrogenation and transfer hydrogenation.[17][18] These ruthenium-based catalysts are highly efficient for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively.[17][19]

In these systems, the DACH-derived ligand, often a tosylated diamine or an amino alcohol, coordinates to the ruthenium center.[19][20] The mechanism is thought to involve a metal-ligand bifunctional catalysis, where both the metal hydride and the amine proton of the ligand participate in the hydrogen transfer to the substrate via a six-membered pericyclic transition state.[17]

Caption: Generalized catalytic cycle for Noyori-type asymmetric hydrogenation.

The precise structure of the ligand and the reaction conditions significantly influence the enantioselectivity and reactivity of the catalyst.[19]

| Substrate | Product | Enantiomeric Excess (ee) | Catalyst System |

| Aryl Ketones | Chiral Secondary Alcohols | Up to 97% | Ru-TsDACH |

| Acetylenic Ketones | Chiral Propargyl Alcohols | Up to 97% | Ru-TsDACH |

Conclusion

This compound stands out as a remarkably versatile and effective chiral building block in the field of asymmetric catalysis. Its rigid C₂-symmetric structure, combined with the accessibility of its enantiomerically pure forms through a straightforward resolution process, has made it a staple for researchers in academia and industry. The profound success of DACH-based ligands in catalysts like Jacobsen's and Noyori's for critical transformations such as epoxidation and hydrogenation highlights the power of rational ligand design. For professionals in drug development, a thorough understanding of the principles and applications of such chiral ligands is indispensable for the efficient and stereoselective synthesis of new therapeutic agents. The continued exploration of DACH derivatives promises to yield even more advanced catalysts, further expanding the capabilities of asymmetric synthesis.

References

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 7. scilit.com [scilit.com]

- 8. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrj.org [chemrj.org]

- 12. researchgate.net [researchgate.net]

- 13. US4085138A - Process for optical resolution of crude this compound - Google Patents [patents.google.com]

- 14. scbt.com [scbt.com]

- 15. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 16. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]

- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 18. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

The Backbone of Asymmetric Catalysis: A Technical Guide to trans-1,2-Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,2-Cyclohexanediamine (chxn), a seemingly simple C2-symmetric diamine, has proven to be a cornerstone in the field of asymmetric catalysis. Its rigid chiral scaffold has been instrumental in the development of highly selective and efficient catalysts that have revolutionized the synthesis of enantiomerically pure compounds, with profound implications for the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the discovery, history, and catalytic applications of this compound, offering detailed experimental protocols for key reactions and summarizing critical performance data.

A Historical Journey: From Obscurity to a "Privileged" Ligand

The story of this compound begins not in the bustling field of catalysis, but in the realm of classical organic synthesis.

1.1. Initial Synthesis and Early Recognition

-

1926: The first reported synthesis of this compound is attributed to Wieland and co-workers. They prepared the compound from hexahydrophthalic acid through a hydrazide intermediate, followed by a Curtius rearrangement. The Curtius rearrangement, discovered by Theodor Curtius in 1885, is a thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine.[1][2]

-

Mid-20th Century: For several decades following its initial synthesis, this compound remained a relatively obscure compound. Its potential as a chiral building block was not immediately recognized, and it was primarily of interest for its stereochemical properties.

1.2. The Rise of Asymmetric Catalysis and the "Chiral Pool"

The latter half of the 20th century witnessed the dawn of asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. Early pioneers like William S. Knowles and Henri B. Kagan demonstrated the power of chiral ligands in guiding the stereochemical outcome of metal-catalyzed reactions.[3][4][5] This era saw the exploration of the "chiral pool," readily available, enantiomerically pure natural products that could be used as starting materials for the synthesis of chiral ligands.

1.3. Emergence as a Chiral Auxiliary and Ligand

-

1980s: The unique properties of this compound, particularly its C2-symmetry and conformational rigidity, began to attract attention. One of the first successful applications of enantiomerically pure this compound was as a chiral auxiliary in the synthesis of cyclic phosphoric acid amides (phosphonamides). These chiral phosphonamides were used for the direct asymmetric olefination of achiral cycloalkanones with significant enantio- and diastereoselectivity.

-

1990s - The Breakthroughs of Jacobsen and Noyori: The true potential of this compound was fully unleashed in the early 1990s with the groundbreaking work of Eric Jacobsen and Ryoji Noyori.

-

Jacobsen's Epoxidation: Jacobsen and his group developed manganese-salen complexes incorporating a this compound backbone.[6] These "Jacobsen's catalysts" proved to be highly effective for the enantioselective epoxidation of unfunctionalized olefins, a previously challenging transformation.[6]

-

Noyori's Asymmetric Hydrogenation: Noyori's group developed ruthenium catalysts containing a this compound derivative in combination with a chiral diphosphine ligand (e.g., BINAP). These catalysts demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of ketones and other unsaturated compounds.

-

The remarkable success of these catalyst systems firmly established this compound as a "privileged" chiral scaffold in asymmetric catalysis.

Synthesis and Resolution: Accessing the Chiral Building Block

The practical utility of this compound in asymmetric catalysis hinges on the efficient synthesis of the racemic mixture and its subsequent resolution into enantiomerically pure forms.

2.1. Synthesis of Racemic this compound

A common and industrially viable method for the synthesis of a mixture of cis- and this compound is the hydrogenation of o-phenylenediamine.[7] This process typically yields a mixture of stereoisomers.

2.2. Resolution of Enantiomers

The separation of the racemic trans-isomer into its (1R,2R) and (1S,2S) enantiomers is a critical step. The most widely used method is classical resolution using a chiral resolving agent, most commonly tartaric acid.[7] The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Figure 1: Logical workflow for the resolution of racemic this compound using tartaric acid.

Core Catalytic Applications: A Survey of Key Transformations

The versatility of the this compound scaffold is evident in the wide array of asymmetric transformations it has been successfully applied to.

3.1. Jacobsen-Katsuki Epoxidation

This reaction stands as a landmark achievement in asymmetric catalysis. The chiral manganese(III)-salen complex derived from this compound catalyzes the epoxidation of a broad range of prochiral olefins with high enantioselectivity.

Figure 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Table 1: Representative Data for Jacobsen-Katsuki Epoxidation

| Olefin | Oxidant | Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |

| (Z)-1-Phenylpropene | m-CPBA | 4 | -78 | 92 | 84 |

| Indene | NaOCl | 5 | 0 | 88 | 85 |

| 2,2-Dimethylchromene | NaOCl | 0.5 | 25 | 97 | 91 |

3.2. Noyori Asymmetric Hydrogenation

The ruthenium(II) complexes of trans-1,2-diamines and chiral diphosphines are highly efficient catalysts for the asymmetric hydrogenation of ketones, β-keto esters, and other unsaturated substrates.

Table 2: Representative Data for Noyori Asymmetric Hydrogenation of Ketones

| Ketone | Catalyst System | Substrate/Catalyst Ratio | Pressure (atm H₂) | ee (%) |

| Acetophenone | RuCl₂(S,S)-TsDACH(S)-BINAP | 1000 | 8 | >99 |

| 1-Tetralone | RuCl₂(R,R)-DACH(R)-BINAP | 2000 | 10 | 98 |

| Benzil | RuCl₂(S,S)-DACH(S)-BINAP | 500 | 5 | 99 |

3.3. Other Important Catalytic Applications

The utility of this compound extends beyond these two seminal reactions. Its derivatives have been employed as ligands or organocatalysts in a variety of other asymmetric transformations, including:

-

Diels-Alder Reactions: Chiral Lewis acid catalysts incorporating this compound derivatives have been used to catalyze enantioselective Diels-Alder cycloadditions.

-

Michael Additions: Organocatalysts derived from this compound, such as thiourea-based catalysts, effectively promote asymmetric Michael additions.

-

Cyanohydrin Synthesis: Chiral Lewis acid complexes have been utilized for the enantioselective addition of cyanide to aldehydes.

-

Aziridination Reactions: Salen-type complexes have also been adapted for the asymmetric aziridination of olefins.

Experimental Protocols: Key Methodologies

4.1. Resolution of (±)-trans-1,2-Cyclohexanediamine

This procedure is adapted from the literature and provides a reliable method for obtaining enantiomerically enriched this compound.

-

Materials:

-

(±)-trans-1,2-Cyclohexanediamine

-

L-(+)-Tartaric acid

-

Deionized water

-

Methanol

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

-

Procedure:

-

Dissolve L-(+)-tartaric acid (1.0 equivalent) in a minimal amount of hot deionized water.

-

To the hot solution, add (±)-trans-1,2-cyclohexanediamine (2.0 equivalents) slowly with stirring.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.

-

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold water, followed by cold methanol. This solid is the less soluble (1R,2R)-diammonium tartrate salt.

-

To isolate the free diamine, dissolve the salt in a minimal amount of water and add a concentrated solution of NaOH until the solution is strongly basic.

-

Extract the liberated (1R,2R)-trans-1,2-cyclohexanediamine with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.

-

The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

-

4.2. Synthesis of a Jacobsen-type Salen Ligand

-

Materials:

-

(1R,2R)-trans-1,2-Cyclohexanediamine

-

-

Procedure:

-

Dissolve (1R,2R)-trans-1,2-cyclohexanediamine (1.0 equivalent) in absolute ethanol.

-

Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equivalents) to the solution.

-

Heat the mixture to reflux for 1-2 hours. A yellow precipitate of the Schiff base ligand will form.

-

Cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

4.3. Preparation of Jacobsen's Catalyst

-

Materials:

-

(R,R)-Salen ligand (from the previous step)

-

Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

-

Ethanol

-

Toluene

-

Lithium chloride (LiCl)

-

-

Procedure:

-

Suspend the (R,R)-salen ligand (1.0 equivalent) in ethanol.

-

Add a solution of Mn(OAc)₂·4H₂O (1.0 equivalent) in water to the suspension.

-

Heat the mixture to reflux for 1 hour. The color will change to a dark brown.

-

Add a saturated aqueous solution of LiCl.

-

Cool the mixture and collect the brown solid by vacuum filtration.

-

Wash the solid with water and dry under vacuum to yield the manganese(III)-salen chloride complex.

-

Conclusion and Future Outlook

From its humble beginnings as a product of a classical organic reaction, this compound has risen to become an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its rigid, C2-symmetric framework has provided the ideal platform for the design of a multitude of highly effective chiral catalysts and auxiliaries. The pioneering work of Jacobsen and Noyori, in particular, showcased its immense potential and paved the way for countless other applications.

The story of this compound is a testament to the power of fundamental research and the often-unforeseen applications of seemingly simple molecules. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the legacy of this remarkable diamine is certain to endure, and its derivatives will undoubtedly continue to play a pivotal role in the development of new and innovative catalytic systems for years to come.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 4. Henri B. Kagan - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. scbt.com [scbt.com]

- 7. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

Spectroscopic Data of trans-1,2-Cyclohexanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-1,2-Cyclohexanediamine, a crucial building block in synthetic chemistry, particularly in the development of chiral ligands and pharmaceuticals. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and visualizations to aid in the characterization and utilization of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound can be complex due to the overlapping signals of the cyclohexane (B81311) ring protons. The chemical shifts are influenced by the solvent used.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 - 2.9 | m | 2H | H-1, H-2 (methine) |

| ~1.8 - 2.0 | m | 2H | H-3ax, H-6ax (axial) |

| ~1.6 - 1.8 | m | 2H | H-4ax, H-5ax (axial) |

| ~1.0 - 1.4 | m | 4H | H-3eq, H-4eq, H-5eq, H-6eq (equatorial) |

| variable | br s | 4H | -NH₂ |

Note: The chemical shifts and multiplicities are approximate and can vary based on the solvent and concentration. The broad signal for the amine protons is due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~57 | C-1, C-2 |

| ~35 | C-3, C-6 |

| ~25 | C-4, C-5 |

Note: These are typical chemical shift ranges and can be influenced by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of N-H and C-H stretching and bending vibrations.

Table 3: FT-IR Spectral Data of this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 2920 - 2850 | Strong | C-H stretch (cyclohexane ring) |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1450 - 1440 | Medium | C-H bend (scissoring) |

| ~840 | Medium | N-H wag |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid amine samples like this compound.

NMR Spectroscopy Protocol

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for referencing the chemical shifts. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition : The sample is placed in the spectrometer, and the magnetic field is locked and shimmed to ensure homogeneity. For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, a larger number of scans (e.g., 1024 or more) is typically required.

-

Data Processing : The raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectra are then phased, baseline corrected, and calibrated against the internal standard.

FT-IR Spectroscopy Protocol

Caption: A generalized workflow for acquiring FT-IR spectra.

-

Sample Preparation : For a neat liquid sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal.

-

Instrument Setup : A background spectrum is recorded to account for atmospheric and instrumental contributions.

-

Data Acquisition : The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, multiple scans (e.g., 16) are co-added to improve the signal-to-noise ratio.

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The significant absorption peaks are then identified and assigned to their corresponding molecular vibrations.

Navigating the Solubility Landscape of trans-1,2-Cyclohexanediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclohexanediamine is a pivotal building block in synthetic chemistry, particularly in the development of chiral ligands for asymmetric catalysis, a critical process in modern drug discovery and development. The efficiency of its application in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic solvents. An in-depth understanding of its solubility profile allows for the optimization of reaction conditions, enhances purification strategies, and informs formulation development.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in a range of common organic solvents. While specific quantitative solubility data is not extensively available in published literature, this guide consolidates the available qualitative information and presents a detailed, generalized experimental protocol for the precise determination of its solubility. This enables researchers to generate the specific data required for their applications.

Core Principles of Amine Solubility

The solubility of an amine like this compound is dictated by its molecular structure and the physicochemical properties of the solvent. Key factors include:

-

Polarity: The two primary amine groups in this compound are capable of hydrogen bonding, making the molecule polar. It is therefore expected to be more soluble in polar solvents.

-

Hydrogen Bonding: The ability of the amine groups to act as hydrogen bond donors and acceptors is a primary driver of its solubility in protic solvents like water and alcohols.

-

Hydrophobic Character: The cyclohexane (B81311) ring provides a nonpolar, hydrophobic character to the molecule. This feature contributes to its solubility in less polar organic solvents.

-

"Like Dissolves Like": This principle suggests that this compound will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities.

Qualitative Solubility of this compound

Based on available chemical data sheets and general principles of amine solubility, the following table summarizes the qualitative solubility of this compound in various organic solvents.

| Solvent Class | Solvent | Qualitative Solubility |

| Protic Solvents | Water | Soluble |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | |

| Aprotic Polar Solvents | Ethers (e.g., Diethyl ether) | Soluble |

| General Observation | Most Common Organic Solvents | Expected to be soluble, though quantitative data is limited. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following outlines a robust gravimetric method for determining the solubility of this compound in a specific organic solvent at a controlled temperature.

Objective: To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed vials (e.g., screw-cap vials with PTFE septa)

-

Temperature-controlled shaker or incubator

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks

-

Syringe filters (compatible with the solvent, e.g., 0.45 µm PTFE)

-

Syringes

-

Pipettes

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid disturbing the solid at the bottom of the vial.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step removes any microscopic, undissolved particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator or by placing the flask in a vacuum oven at a temperature below the boiling point of the amine and the solvent.

-

Once all the solvent has been removed, continue to dry the flask containing the non-volatile this compound residue until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved amine.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of supernatant withdrawn) * 100

-

Alternatively, the solubility can be expressed in other units such as molarity (mol/L) or as a mass-to-mass ratio (g of solute / 100 g of solvent).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Methodological & Application

Application Notes and Protocols for the Use of trans-1,2-Cyclohexanediamine in Jacobsen Epoxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jacobsen-Katsuki epoxidation is a renowned chemical reaction that facilitates the enantioselective epoxidation of unfunctionalized alkenes.[1] This method is of significant importance in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of biologically active compounds is crucial for their efficacy.[2][3] The stereoselectivity of the Jacobsen epoxidation is imparted by a chiral manganese(III) salen-type complex, famously known as Jacobsen's catalyst.[1][2] The chiral backbone of this catalyst is derived from an enantiomerically pure diamine, most commonly trans-1,2-cyclohexanediamine.[2][4] This document provides detailed application notes and protocols for the preparation and utilization of Jacobsen's catalyst, leveraging this compound to achieve high enantioselectivity in the epoxidation of prochiral alkenes.

The core of the catalyst's chirality originates from the C2 symmetric this compound ligand.[1] The bulky tert-butyl groups on the salicylidene rings of the salen ligand, in conjunction with the chiral diamine backbone, create a highly asymmetric environment around the manganese center.[2][4] This steric arrangement directs the approach of the alkene substrate, leading to the preferential formation of one epoxide enantiomer.[4][5] The reaction is versatile, with applications in the synthesis of complex molecules and key pharmaceutical intermediates, such as the HIV protease inhibitor Indinavir (Crixivan).[3][6]

Experimental Protocols

I. Preparation of (R,R)-Jacobsen's Catalyst

The synthesis of Jacobsen's catalyst is a multi-step process that begins with the resolution of racemic this compound.[7][8] The (R,R)-enantiomer is selectively crystallized using L-(+)-tartaric acid.[7][9] This is followed by the formation of the salen ligand and subsequent complexation with manganese. Both enantiomers of the catalyst are commercially available, but this protocol details its preparation from readily available starting materials.[2]

Step 1: Resolution of trans-1,2-Diaminocyclohexane [9]

-

In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of deionized water.

-

Carefully add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane to the stirring solution. The addition is exothermic.

-

Heat the resulting solution to a gentle boil until all solids dissolve.

-

Allow the solution to cool slowly to room temperature, during which time the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt will crystallize.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold water, followed by acetone.

-

Recrystallize the crude product from hot water to obtain the enantiomerically pure salt.

Step 2: Synthesis of the Salen Ligand ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) [9]

-